molecular formula C19H14N4O3 B5911802 2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide

2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide

Cat. No. B5911802
M. Wt: 346.3 g/mol
InChI Key: BTUUWBBVYBHVBM-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide, commonly known as NPBH, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a hydrazide derivative of 3-formylpyridine and belongs to the class of nitroaromatic compounds. NPBH has been the subject of several research studies due to its diverse biological activities.

Mechanism of Action

The mechanism of action of NPBH is not well understood, but it is believed to interact with cellular components, such as enzymes and proteins, to exert its biological effects. The compound has been shown to inhibit the activity of certain enzymes, such as urease and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that NPBH exhibits various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells. The compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, NPBH has been reported to exhibit antiviral activity against herpes simplex virus and vesicular stomatitis virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using NPBH in lab experiments is its diverse biological activities, which make it a useful compound for investigating various physiological processes. However, one limitation of using NPBH is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on NPBH. One potential area of research is the development of novel derivatives of NPBH with improved biological activities. Another area of research is the investigation of the molecular mechanism of action of NPBH. Additionally, the use of NPBH as a fluorescent probe for the detection of metal ions can be further explored. Overall, NPBH has the potential to be a valuable compound for the development of novel drugs and diagnostic tools.

Synthesis Methods

The synthesis of NPBH involves the reaction of 3-formylpyridine with phenylhydrazine and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of NPBH. The purity and yield of the synthesized compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

NPBH has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, and antiviral properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-nitro-N-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(16-10-4-5-11-17(16)23(25)26)22-21-18(14-7-2-1-3-8-14)15-9-6-12-20-13-15/h1-13H,(H,22,24)/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUUWBBVYBHVBM-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2[N+](=O)[O-])/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N'-[(E)-phenyl(pyridin-3-yl)methylidene]benzohydrazide

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